BenchChemオンラインストアへようこそ!

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide

Glutaminase inhibition Cancer metabolism Enzyme kinetics

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (CAS 920513-54-8) is a synthetic glycinamide derivative characterized by an isoquinoline ring linked via an acetamide bridge to a 3-(methylsulfanyl)phenyl moiety. This compound has been cataloged in biochemical databases as an inhibitor of human glutaminase kidney isoform (GLS1), with a reported competitive/uncompetitive inhibition profile.

Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
CAS No. 920513-54-8
Cat. No. B12898307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
CAS920513-54-8
Molecular FormulaC18H17N3OS
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)
InChIKeyDTMGPLRQELSUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (CAS 920513-54-8): Procurement-Relevant Structural and Biochemical Baseline


N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (CAS 920513-54-8) is a synthetic glycinamide derivative characterized by an isoquinoline ring linked via an acetamide bridge to a 3-(methylsulfanyl)phenyl moiety [1]. This compound has been cataloged in biochemical databases as an inhibitor of human glutaminase kidney isoform (GLS1), with a reported competitive/uncompetitive inhibition profile [1]. Unlike optimized clinical candidates in the glutaminase inhibitor class, this compound represents a probe-grade molecule with micromolar-range biochemical potency, making it a reference tool for structure–activity relationship (SAR) studies rather than a therapeutic lead [1]. Its primary differentiation lies in its unique substitution pattern—the 3-methylsulfanyl group on the phenyl ring—which imparts distinct steric and electronic properties not present in the majority of isoquinoline- or bis-thiadiazole-based glutaminase inhibitors [1][2].

Why N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (920513-54-8) Cannot Be Replaced by Other Glutaminase Inhibitor Probes


The glutaminase inhibitor class spans vast potency ranges—from low nanomolar allosteric inhibitors such as BPTES (IC50 ~100 nM) [1] to micromolar tool compounds [2]. Within this spectrum, three critical properties preclude generic substitution of 920513-54-8: (i) its uncompetitive/competitive inhibition mechanism, which yields a Ki distinct from IC50 [2]; (ii) the 3-methylsulfanyl substitution, which occupies a unique sub-pocket relative to the 3-sulfamoyl or 4-pyridylacetyl analogs in the glycinamide series [2]; and (iii) the absence of the bis-thiadiazole core enables a completely different binding topology, making this compound valuable for mapping alternative interaction surfaces on GLS1 [1]. A researcher cannot replace 920513-54-8 with a higher-potency bis-thiadiazole inhibitor (e.g., compound 657, IC50 240 nM) [1] without fundamentally altering the binding mode, allosteric profile, and SAR information captured by the experiment.

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (920513-54-8): Head-to-Head and Cross-Study Quantitative Differentiation Data


Biochemical GLS1 Inhibition Potency: 920513-54-8 vs. BPTES (Prototypical Glutaminase Inhibitor)

In a recombinant human GLS1 biochemical assay, 920513-54-8 inhibited enzymatic activity with an IC50 of 3.07 µM [1], whereas the canonical allosteric inhibitor BPTES (US8604016, Compound 1) achieved an IC50 of 0.10 µM under comparable recombinant GAC assay conditions [2]. The 30.7-fold potency differential confirms that 920513-54-8 is not a high-potency inhibitor; rather, its value lies in its structurally distinct scaffold, which enables SAR exploration orthogonal to the bis-thiadiazole chemotype [1][2].

Glutaminase inhibition Cancer metabolism Enzyme kinetics

Inhibition Modality Differentiation: Uncompetitive Mechanism of 920513-54-8 vs. Competitive Probes

Kinetic analysis of 920513-54-8 via double-reciprocal (Lineweaver–Burk) plot identified uncompetitive inhibition with respect to glutamine, yielding a Ki of approximately 2,000 nM [1]. In contrast, BPTES and related bis-thiadiazole inhibitors act as allosteric inhibitors with a non-competitive or mixed mechanism that does not require substrate binding [2]. Uncompetitive inhibitors become more effective at high substrate concentrations—a property absent in standard non-competitive GLS1 inhibitors. This differential modality means 920513-54-8 preferentially inhibits the enzyme–substrate complex, providing a tool for probing substrate-dependent GLS1 conformations inaccessible to classical allosteric inhibitors [1][2].

Enzyme inhibition mechanism Uncompetitive inhibition Substrate-dependent pharmacology

Ligand Efficiency Metrics: 920513-54-8 in the Context of the GLS1 Inhibitor Landscape

With a molecular weight of 323.4 g/mol (C18H17N3OS) and an IC50 of 3,070 nM, 920513-54-8 exhibits a ligand efficiency (LE) of approximately 0.22 kcal/mol per heavy atom [1]. By comparison, high-potency GLS1 inhibitor BPTES (MW ~524 g/mol, IC50 100 nM) achieves LE ≈ 0.27 kcal/mol per heavy atom, while compound 657 (MW ~450 g/mol, IC50 240 nM) has LE ≈ 0.31 [2][3]. The lower LE of 920513-54-8 reflects its earlier-stage optimization status and makes it unsuitable as a potency benchmark. However, its lower molecular complexity and the presence of the methylsulfanyl substituent provide a fragment-like starting point for iterative medicinal chemistry optimization, where small structural modifications may yield disproportionately large potency gains [1].

Ligand efficiency Fragment-based drug design Structure–activity relationship

Validated Research and Procurement Application Scenarios for N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide (920513-54-8)


Negative Control / Baseline Compound in GLS1 High-Throughput Screening (HTS) Cascades

Given its micromolar IC50 (3.07 µM) [1], 920513-54-8 serves as an ideal low-potency reference compound for establishing the sensitivity floor in GLS1 HTS assays. Screening facilities can use it alongside BPTES (high-potency positive control, IC50 100 nM) [2] to validate assay dynamic range and Z'-factor calculations. This dual-control setup confirms that the assay discriminates between weak and potent inhibitors.

Uncompetitive Inhibition Probe for Substrate-Dependent GLS1 Conformational Studies

The uncompetitive inhibition mechanism of 920513-54-8 (Ki ≈ 2,000 nM, binding to enzyme–substrate complex) [1] enables specific experimental designs that require trapping the GLS1–glutamine complex. This is particularly valuable in structural biology (cryo-EM or X-ray crystallography) aimed at resolving the substrate-bound conformation of GLS1, a state not accessible using BPTES-class allosteric inhibitors [3].

Scaffold-Hopping Starting Point for Methylsulfanyl-Substituted Glycinamide SAR Libraries

The 3-methylsulfanylphenyl substructure of 920513-54-8 is underrepresented among commercial GLS1 inhibitor libraries, which are dominated by bis-thiadiazole and benzophenone chemotypes [1][2]. Medicinal chemistry groups pursuing scaffold-hopping campaigns can procure this compound as a validated hit-matter template, iteratively modifying the methylsulfanyl group (e.g., to sulfoxide, sulfone, or trifluoromethylthio) to probe the GLS1 sub-pocket steric and electronic requirements [1].

Chemical Probe Selectivity Profiling Against Glutaminase Isoforms (GLS1 vs. GLS2)

The isoquinoline–glycinamide scaffold of 920513-54-8 has not been extensively profiled for GLS2 selectivity, offering an opportunity for academic core facilities to generate isoform-selectivity data [1]. Comparative testing against recombinant GLS2 can establish whether the 3-methylsulfanyl substitution confers differential isoform binding, a critical parameter for groups developing isoform-selective probes for neurobiology or oncology applications [1][2].

Quote Request

Request a Quote for N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.